2-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline
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Overview
Description
2-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core and a dihydroisoquinoline moiety with difluoro and dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of a quinoxaline derivative with a dihydroisoquinoline precursor under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed to modify the dihydroisoquinoline moiety.
Substitution: The compound can undergo substitution reactions, particularly at the difluoro and dimethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoxaline derivatives, while reduction can produce modified dihydroisoquinoline compounds.
Scientific Research Applications
2-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The difluoro and dimethyl substitutions may enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene): This compound shares the difluoro and dimethyl substitutions but has a different core structure.
(5Z)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2,3-dimethyl-4H-Imidazol-4-one: Another compound with difluoro and dimethyl groups, but with an imidazole core.
Uniqueness
2-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline is unique due to its specific combination of a quinoxaline core and a dihydroisoquinoline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C19H15F2N3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(4,4-difluoro-3,3-dimethylisoquinolin-1-yl)quinoxaline |
InChI |
InChI=1S/C19H15F2N3/c1-18(2)19(20,21)13-8-4-3-7-12(13)17(24-18)16-11-22-14-9-5-6-10-15(14)23-16/h3-11H,1-2H3 |
InChI Key |
BJCPVCQAQFVBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C(=N1)C3=NC4=CC=CC=C4N=C3)(F)F)C |
Origin of Product |
United States |
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